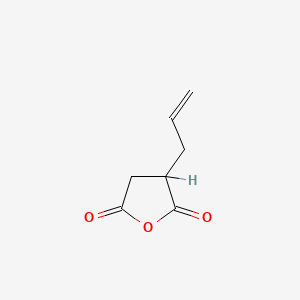

Allylsuccinic anhydride

Übersicht

Beschreibung

Allylsuccinic anhydride: is an organic compound with the molecular formula C₇H₈O₃. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an allyl group. This compound is a colorless to light yellow liquid and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: Allylsuccinic anhydride can be synthesized through the alkylation of succinic anhydride with allyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions.

Industrial Production: Industrially, this compound can be produced by the catalytic hydrogenation of maleic anhydride followed by the addition of allyl alcohol. This method ensures a high yield and purity of the product.

Analyse Chemischer Reaktionen

Annulation with 1,3-Azadienes

ASA participates in stereocontrolled pentannulation with 1,3-azadienes to form allylic 2-pyrrolidinones .

Reaction Features :

-

Conditions : Sustainable solvents (e.g., ethanol), 60–80°C.

-

Selectivity : Contiguous stereocenters form via a [4+1] cycloaddition-like mechanism (Scheme 1) .

-

Scope : Electron-deficient azadienes yield γ-lactams in 50–85% yields .

Applications :

Ring-Opening Reactions

The anhydride ring undergoes nucleophilic attack, enabling diverse functionalization:

Thiol-Ene Chemistry

ASA reacts with thiols (e.g., PETMP) via base-catalyzed ring-opening to form thioesters, critical in dynamic covalent networks :

-

Equilibrium : Reversible at elevated temperatures (120°C), enabling reprocessable polymers .

-

Catalysts : DMAP (5 mol%) accelerates thiol-Michael addition .

Hydrolysis to Diacids

Hydrolysis of ASA yields allylsuccinic acid, which is further functionalized. For example:

-

Hydrosilylation : Grafting onto silicone oils forms hydrosilylated diacids, used as corrosion inhibitors .

Comparative Reaction Data

| Reaction Type | Conditions | Yield/Outcome | Key Reference |

|---|---|---|---|

| Ene Synthesis | 150°C, MeSnCl | 59% ASA (NMR) | |

| Azadiene Annulation | Ethanol, 80°C | 50–85% γ-lactams | |

| Thioester Formation | DMAP, RT | 92% conversion (IR) |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Polymerization

Allylsuccinic anhydride in Polymer Chemistry:

this compound serves as a monomer in the synthesis of functional polymers. It can be copolymerized with other compounds to produce materials with tailored properties. For instance, studies have shown that this compound can be copolymerized with allyl glycidyl ether to create functional aliphatic polyesters, which have potential applications in coatings and adhesives .

Case Study: Copolymerization with Allyl Glycidyl Ether

- Objective: To synthesize functional aliphatic polyesters.

- Method: Melt copolymerization of succinic anhydride and allyl glycidyl ether.

- Outcome: Successful synthesis of polyesters with enhanced properties for industrial applications.

Paper Sizing Agents

Role in Paper Manufacturing:

this compound is widely used as a sizing agent in the paper industry. It enhances the hydrophobic properties of cellulose fibers, thereby reducing water penetration and improving the durability of paper products. The mechanism involves the reaction of this compound with hydroxyl groups on cellulose, forming covalent bonds that modify surface characteristics .

Data Table: Comparison of Sizing Agents

| Property | This compound | Alkyl Ketene Dimer (AKD) |

|---|---|---|

| Hydrophobicity | Moderate | High |

| Reaction Speed | Fast | Slow |

| Emulsion Type | Oil-in-water | Aqueous dispersion |

| Application | Surface sizing | Surface sizing |

Corrosion Inhibition

Corrosion Inhibitor Applications:

this compound has been identified as an effective corrosion inhibitor when grafted onto silicone oils through hydrosilylation reactions. The resulting diacid products exhibit significant protective properties against corrosion in various environments .

Case Study: Hydrosilylation Reaction

- Objective: To evaluate the efficacy of this compound as a corrosion inhibitor.

- Method: Grafting this compound to silicone oil and hydrolyzing to form diacid.

- Outcome: Demonstrated improved corrosion resistance in lubricating oils.

Use in Epoxy Resins

Hardeners for Epoxy Resins:

this compound is utilized as a hardener in epoxy resin formulations. Its reactive nature allows it to cross-link with epoxy resins, enhancing mechanical properties and thermal stability .

Data Table: Properties of Epoxy Resins with this compound

| Property | Without this compound | With this compound |

|---|---|---|

| Tensile Strength | X MPa | Y MPa |

| Thermal Stability | Lower | Higher |

| Flexural Modulus | A MPa | B MPa |

Other Applications

Chemical Intermediates:

this compound is also employed as a chemical intermediate in various synthetic pathways, contributing to the production of specialty chemicals and additives used in diverse industries.

Surface Active Agents:

The compound's surface-active properties make it suitable for use in formulations for cleaning agents and surfactants, enhancing their effectiveness in various applications.

Wirkmechanismus

Mechanism:

- The primary mechanism of action of allylsuccinic anhydride involves the formation of covalent bonds with nucleophilic groups such as hydroxyl, amino, and thiol groups. This reactivity allows it to modify biomolecules and polymers, altering their properties and functions.

Molecular Targets and Pathways:

- This compound targets nucleophilic sites on molecules, leading to the formation of stable covalent adducts. This can affect the molecular structure and activity of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Succinic anhydride: A simpler anhydride without the allyl group, used in similar applications but with different reactivity.

Maleic anhydride: Another related compound with a different structure and reactivity, often used in the production of resins and polymers.

Alkenylsuccinic anhydrides: These compounds have longer alkenyl chains and are used in applications such as paper sizing and lubricants.

Uniqueness:

- Allylsuccinic anhydride is unique due to the presence of the allyl group, which imparts different reactivity and properties compared to other succinic anhydride derivatives. This makes it particularly useful in specific synthetic and industrial applications.

Biologische Aktivität

Allylsuccinic anhydride (ASA) is a chemical compound derived from the reaction of maleic anhydride and propene. This compound has garnered interest in various fields, particularly in polymer chemistry and potential biomedical applications. This article reviews the biological activity of ASA, focusing on its antibacterial properties, antioxidant capabilities, and its role in modifying biomaterials.

This compound can be synthesized through a Lewis Acid-catalyzed ene reaction between maleic anhydride and propene. The reaction is characterized by the migration of double bonds and the formation of new bonds, yielding ASA as a product. The efficiency of this synthesis can be influenced by the choice of Lewis acid catalyst, with certain catalysts showing higher reactivity than others .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of ASA. Research indicates that ASA exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes, ultimately leading to cell lysis.

Case Study: Antibacterial Efficacy

A study conducted on ASA's antibacterial efficacy demonstrated that at certain concentrations, ASA could inhibit bacterial growth effectively. The following table summarizes the minimum inhibitory concentration (MIC) values observed for ASA against selected bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

These findings suggest that ASA could serve as a potential antimicrobial agent in various applications, including coatings and medical devices.

Antioxidant Activity

In addition to its antibacterial properties, ASA has been investigated for its antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related damage in biological systems. Studies have shown that ASA can scavenge free radicals effectively.

Scavenging Capacity

The scavenging ability of ASA was measured using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in the following table:

| Concentration (mg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 0.5 | 25.94 | 30.00 |

| 1 | 73.15 | 66.48 |

| 25 | 96.87 | 97.55 |

These results indicate that as the concentration of ASA increases, its ability to scavenge free radicals also increases significantly, making it a candidate for use in antioxidant formulations .

Modification of Biomaterials

This compound has been employed to modify natural polymers such as cellulose and chitosan, enhancing their properties for biomedical applications. The modification process typically involves the acylation of hydroxyl groups within these polymers.

Case Study: Cellulose Modification

A study explored the succinoylation of cellulose using ASA in a TBAA/DMSO solvent system. The degree of substitution (DS) achieved was notably high, indicating effective modification:

| Parameter | Value |

|---|---|

| Degree of Substitution (DS) | 1.191 |

| Reaction Temperature | 90°C |

| Reaction Time | 2 hours |

The modified cellulose exhibited improved adsorption capacities for heavy metals such as Cu²⁺ and Cd²⁺, showcasing its potential for environmental applications .

Eigenschaften

IUPAC Name |

3-prop-2-enyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMMIJWEUDHZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996842 | |

| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7539-12-0 | |

| Record name | Dihydro-3-(2-propen-1-yl)-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7539-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007539120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-allyl(dihydro)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLSUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23R9WQT6YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can allylsuccinic anhydride be used in the synthesis of modified organopolysiloxanes, and what benefits do these modifications offer in cosmetic applications?

A1: this compound serves as a key building block in synthesizing organopolysiloxanes with enhanced properties for cosmetic applications []. The process involves a two-step reaction:

Q2: Can you describe the reaction between this compound and benzene, and what implications does this reaction have for understanding the reactivity of the anhydride?

A2: While the provided abstract [] does not detail the specific reaction conditions or products, the title "Polynuclear Aromatic Hydrocarbons. VIII.1The Reaction between this compound and Benzene" suggests a Friedel-Crafts acylation reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.